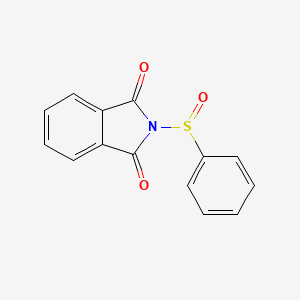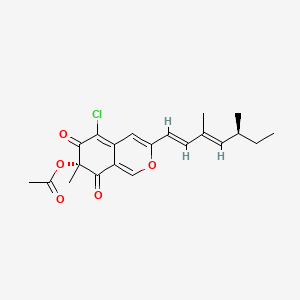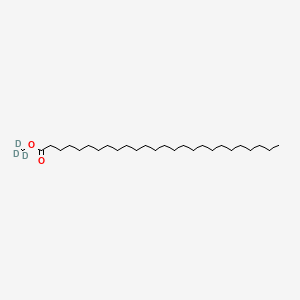
Cerotic Acid Methyl Ester-d3; Methyl Cerotate-d3; Methyl Hexacosanoate-d3; Methyl n-Hexacosanoate-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trideuteriomethyl hexacosanoate: is a deuterated fatty acid ester, specifically a methyl ester of hexacosanoic acid where three hydrogen atoms in the methyl group are replaced by deuterium atoms. This compound is often used as an internal standard in mass spectrometry due to its unique isotopic labeling, which helps in the accurate quantification of long-chain fatty acids in various biological samples .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trideuteriomethyl hexacosanoate can be synthesized by heating hexacosanoic acid with deuterium chloride in deuteriomethyl alcohol. The reaction typically involves refluxing the mixture to ensure complete esterification .
Industrial Production Methods: While specific industrial production methods for trideuteriomethyl hexacosanoate are not well-documented, the general approach involves large-scale esterification processes using deuterium-labeled reagents. The purity and isotopic enrichment are critical factors in the production process to ensure the compound’s effectiveness as an internal standard.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Trideuteriomethyl hexacosanoate can undergo oxidation reactions, typically resulting in the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol.
Substitution: The deuterium atoms in the methyl group can be replaced by other substituents under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Hexacosanoic acid.
Reduction: Trideuteriomethyl hexacosanol.
Substitution: Depending on the nucleophile, various substituted derivatives of trideuteriomethyl hexacosanoate can be formed.
Wissenschaftliche Forschungsanwendungen
Chemistry: Trideuteriomethyl hexacosanoate is used as an internal standard in mass spectrometry for the quantification of long-chain fatty acids. Its isotopic labeling allows for precise measurements and helps in the identification of fatty acid profiles in complex mixtures .
Biology: In biological research, trideuteriomethyl hexacosanoate is used to study lipid metabolism and the role of long-chain fatty acids in various physiological processes. It helps in tracing metabolic pathways and understanding the dynamics of fatty acid utilization in cells .
Medicine: The compound is used in clinical studies to investigate abnormalities in fatty acid metabolism, such as those observed in metabolic disorders like adrenoleukodystrophy. It aids in the diagnosis and monitoring of these conditions by providing accurate measurements of fatty acid levels in biological samples .
Industry: In the industrial sector, trideuteriomethyl hexacosanoate is used in the development of deuterated compounds for various applications, including pharmaceuticals and materials science. Its unique isotopic properties make it valuable in research and development processes.
Wirkmechanismus
The mechanism of action of trideuteriomethyl hexacosanoate primarily involves its role as an internal standard in analytical techniques. The deuterium atoms in the methyl group provide a distinct mass difference compared to non-deuterated compounds, allowing for accurate quantification in mass spectrometry. This isotopic labeling does not significantly alter the chemical properties of the compound, ensuring that it behaves similarly to its non-deuterated counterpart in various reactions .
Vergleich Mit ähnlichen Verbindungen
Trideuteriomethyl docosanoate: Another deuterated fatty acid ester used as an internal standard in mass spectrometry.
Methyl hexacosanoate: The non-deuterated version of trideuteriomethyl hexacosanoate, commonly used in lipid research.
Methyl octacosanoate: A longer-chain fatty acid ester used in similar applications.
Uniqueness: Trideuteriomethyl hexacosanoate is unique due to its isotopic labeling, which provides distinct advantages in analytical techniques. The presence of deuterium atoms allows for precise quantification and differentiation from non-deuterated compounds, making it an invaluable tool in research and clinical studies.
Eigenschaften
Molekularformel |
C27H54O2 |
|---|---|
Molekulargewicht |
413.7 g/mol |
IUPAC-Name |
trideuteriomethyl hexacosanoate |
InChI |
InChI=1S/C27H54O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28)29-2/h3-26H2,1-2H3/i2D3 |
InChI-Schlüssel |
VHUJBYYFFWDLNM-BMSJAHLVSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



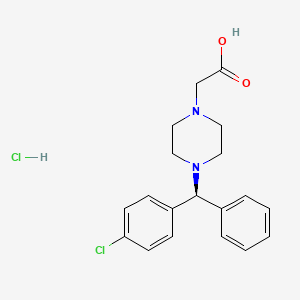
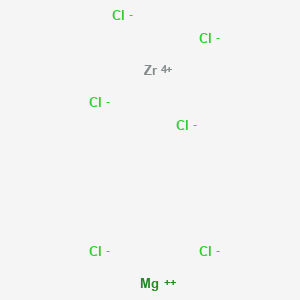

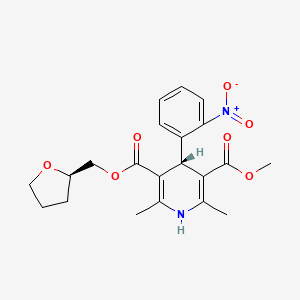
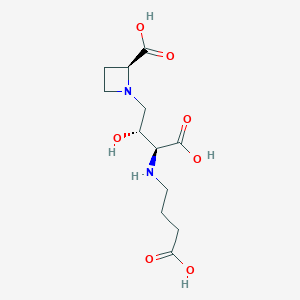
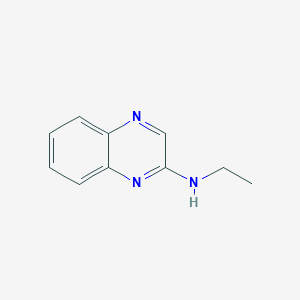
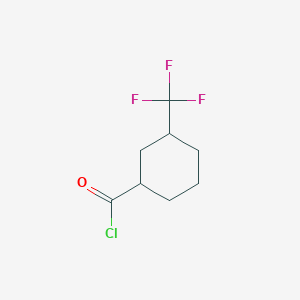
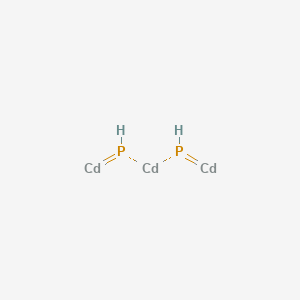
![N-[(benzyloxy)carbonyl]-4-{[(benzyloxy)carbonyl]oxy}phenylalanine](/img/structure/B13828282.png)
![6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B13828283.png)
![5-[(2R)-2-[Bis[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-2,3-dihydro-1-(3-hydroxypropyl)-1H-indole-7-carboxamide](/img/structure/B13828284.png)
